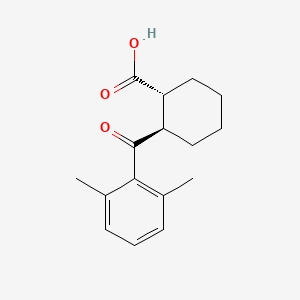

trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Conformational Preferences and Synthesis Analysis

The study of conformational preferences in cyclohexane derivatives is crucial for understanding their chemical behavior. For instance, trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids have been investigated to determine the stability of diaxial (aa) and diequatorial (ee) conformers in different solvents and ionization states. It was found that while ee conformers are generally preferred, the aa conformation can be favored under certain conditions, such as in DMSO for the dianion of trans-1,2-cyclohexanedicarboxylic acid . Additionally, the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid has been reported, highlighting a convenient one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .

Molecular Structure Analysis

X-ray crystallography has been employed to correct the configuration of trans-1,2-cyclohexanedicarboxylic acid, which was previously misreported in the literature. The correct configuration was identified as (1R,2R) . The molecular structure of cyclohexane derivatives is also influenced by the presence of substituents, as demonstrated by the different melting points and properties of 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids, which represent the trans and cis forms .

Chemical Reactions Analysis

Cyclohexene derivatives undergo photo-induced addition reactions with acetic acid, leading to the formation of various acetoxycyclohexanecarboxylate isomers. The reaction outcomes depend on the structure of the starting material and the conditions of the reaction . Similarly, the resolution of trans-2-aminocyclohexanecarboxylic acids and derivatives has been achieved through preferential crystallization, which is essential for the preparation of optically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structures and the presence of functional groups. For example, t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid reacts with various amines to yield isoindole-fused heterocycles, with the reaction pathway and product distribution being influenced by the stereochemistry of the starting material . The preparation and mass spectra of t-butylcyclohexanecarboxylic acids have been studied, providing insights into the fragmentation patterns and stability of these compounds .

The resolution of trans-1,2-cyclohexanedicarboxylic acid via diastereomeric salt formation has been explored, revealing the influence of feeding molar ratios on the enantiomeric purity of the product . Additionally, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid through salt crystallization with chiral amines has been described, demonstrating the transformation of the resolved enantiomers into dimethyl 2-methylsuccinates .

Lastly, the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides has been investigated, leading to the synthesis of isocyanates and tricyclic δ-lactams, among other products . These studies collectively enhance our understanding of the diverse properties and reactivity of cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmacological Properties

The compound is utilized in the synthesis of various chemical derivatives. Notably, the synthesis of 2-phenyl-cyclohexene-l-carboxylic acid and 2-cyclohexyl-cyclohexene carboxylic acid is described, including their conversion into tertiary aminoalkyl esters. These esters demonstrate a range of pharmacological properties, with antispasmodic activity being the most prominent. Compounds like (2-dimethylaminoethyl)-2-phenyl-cyclohexene-l-carboxylate and (2-diethylaminoethyl)-trans-2-phenyl-cyclohexane carboxylate show significant potency in this regard (Veer & Oud, 2010).

Preparation and Analytical Studies

The compound is pivotal in the preparation of various cyclohexane derivatives. The preparation and mass spectra of t‐butylcyclohexanecarboxylic acids are detailed, highlighting the synthesis from t-butyl-cyclohexanols and the exploration of the cis- and trans-isomers of 2-, 3-, and 4-t-butylcyclohexanecarboxylic acid. The study emphasizes the unique hydrogenation properties over different metal catalysts and the presentation and discussion of the mass spectra of these compounds (V. Bekkum et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDXKWXAVCEDNQ-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641366 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-83-1 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)